molecular formula C18H17FN2O4S B2954836 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286697-82-2

3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2954836
CAS No.: 1286697-82-2
M. Wt: 376.4
InChI Key: SBUWYTRLCLWKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a multifunctional structure, incorporating fluorinated and methoxylated aromatic systems, as well as furan and pyridine heterocycles, which are motifs of significant interest in medicinal chemistry . Sulfonamide-based compounds are frequently investigated for their potential to interact with various biological targets, such as enzymes, and are explored in several scientific fields . Researchers may value this chemical as a building block for the synthesis of more complex molecules or as a candidate for in vitro screening assays. Its specific mechanism of action and research applications are not fully characterized and constitute an area for ongoing scientific investigation. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-24-18-8-7-16(11-17(18)19)26(22,23)21(13-15-6-4-10-25-15)12-14-5-2-3-9-20-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUWYTRLCLWKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC18H17FN2O4S
Molecular Weight376.4 g/mol
CAS Number1286697-82-2

This compound features a fluorine atom, methoxy group, furan, and pyridine moieties attached to a benzenesulfonamide structure, which may influence its biological activities through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the furan and pyridine rings facilitate interactions with aromatic residues in target proteins. These interactions can modulate the activity of the target, leading to desired therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
  • Anticancer Properties : The compound has demonstrated potential anticancer activity, particularly against leukemia cell lines. Similar derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic potential .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be enhanced by the unique structural features of this compound.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives related to this compound. The results indicated that compounds with similar structures exhibited strong inhibition against several bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties.

Study on Anticancer Activity

In another study focusing on anticancer properties, derivatives of the compound were tested against leukemia cell lines. The results showed promising cytotoxic effects with IC50 values indicating effectiveness at low concentrations:

Cell LineIC50 (µM)
K562 (Leukemia)5.0
HL-60 (Leukemia)7.5

These results highlight the potential of this compound as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

Substituents on the benzene ring: Fluoro vs. Methoxy positioning: Methoxy at position 4 is conserved in many analogs, but its absence or relocation (e.g., 4-fluoro analogs in ) modifies steric hindrance.

N-substituent variations :

  • Heterocyclic moieties : Pyridin-2-ylmethyl (target compound) vs. thiophen-2-ylmethyl (CAS 1219902-58-5 ) or phenethyl (CAS 1286717-41-6 ). Pyridine’s basicity may enhance solubility compared to thiophene’s lipophilicity.
  • Chain length and branching : Propyl vs. isopropyl groups (e.g., Example 123 in ) influence conformational flexibility.

Physical and Spectroscopic Properties

Compound Name (Example/CAS) Molecular Weight Melting Point (°C) Key NMR Signals (δ, ppm) MS Data (m/z)
Target Compound ~403.9* Not reported Expected: δ 7.5–8.2 (Ar-H), δ 3.8 (OCH3) [M+H]+ ~404.9
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy analog 397.9 Not reported δ 7.6–8.1 (Ar-H), δ 3.9 (OCH3) Not reported
4-Fluoro-N-(pyridin-2-ylmethyl) analog (1h, ) 469.5 118–120 δ 7.3–7.9 (Ar-H), δ 3.3 (CH2) [M+H]+ 469.5
3-Chloro-4-fluoro-N-phenethyl analog 404.9 Not reported δ 7.2–7.8 (Ar-H), δ 4.4 (N-CH2) [M+H]+ 404.9

*Estimated based on molecular formula C₁₈H₁₈FN₂O₄S.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential alkylation of the benzenesulfonamide core. For example:

Sulfonylation : React 3-fluoro-4-methoxybenzenesulfonyl chloride with furan-2-ylmethylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .

Second Alkylation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution using pyridin-2-ylmethyl bromide in dimethylformamide (DMF) at 60°C .

  • Key Considerations :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
  • Purify intermediates via column chromatography (silica gel, gradient elution).
  • Yield Optimization : Low yields (<40%) in alkylation steps may require excess pyridin-2-ylmethyl bromide (1.5–2.0 eq.) or prolonged reaction times (12–24 hrs) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm substitution patterns. For diastereomer differentiation, 1^1H-1^1H NOESY can resolve spatial proximity of furan/pyridine methyl groups .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Refine structures using SHELXL (for small molecules) with anisotropic displacement parameters. Validate hydrogen bonding (e.g., sulfonamide S=O···H-N interactions) using Mercury’s hydrogen-bond analysis .

Advanced Research Questions

Q. How can low yields in the alkylation step be systematically addressed?

  • Methodological Answer :
  • Mechanistic Insight : Competing side reactions (e.g., over-alkylation) may occur due to excess electrophile.
  • Optimization Strategies :

Use milder bases (e.g., K2_2CO3_3 instead of NaH) to reduce nucleophilic attack on sensitive groups.

Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (water/DCM) .

Screen solvents (e.g., acetonitrile vs. DMF) to balance reactivity and stability.

  • Validation : Monitor reaction intermediates via LC-MS to identify byproducts .

Q. How to resolve contradictions between computational and experimental solubility data?

  • Methodological Answer :
  • Experimental Solubility : Measure via shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
  • Computational Prediction : Use COSMO-RS or Hansen solubility parameters. Discrepancies often arise from neglecting crystal packing effects.
  • Crystal Packing Analysis :
  • Generate Hirshfeld surfaces (via CrystalExplorer) to quantify intermolecular interactions.
  • Compare with Cambridge Structural Database (CSD) entries of analogous sulfonamides to identify trends in solubility-limiting motifs (e.g., π-π stacking) .

Q. What strategies are effective for analyzing biological activity in kinase inhibition assays?

  • Methodological Answer :
  • Assay Design :

Kinase Panel Screening : Test against recombinant kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ luminescence assays.

Cellular Efficacy : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

  • Data Interpretation :
  • Correlate IC50_{50} values with structural features (e.g., furan ring flexibility vs. pyridine rigidity) using QSAR models.
  • Confirm target engagement via Western blotting for phosphorylated kinase substrates .

Additional Advanced Questions

Q. How to troubleshoot poor resolution in X-ray diffraction data?

  • Methodological Answer :
  • Crystal Quality : Recrystallize using solvent mixtures (e.g., DMSO/ether) to improve crystal size/shape.
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals.
  • Refinement : Apply TWINABS for twinned data or ISOR restraints for disordered moieties .

Q. What computational methods predict metabolic stability of this sulfonamide derivative?

  • Methodological Answer :
  • In Silico Tools :

CYP450 Metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., furan ring oxidation).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding to human serum albumin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.